Su-2 Complex

Description

Chemical Identification and Nomenclature

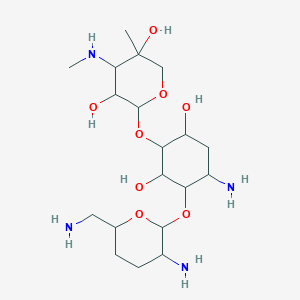

The this compound comprises three distinct chemical entities designated as Su-1, Su-2, and Su-3, each representing separate components with unique structural features within the aminoglycoside family. The primary component, Su-2, has been definitively characterized with the molecular formula C19H38N4O8, as determined through high-resolution mass spectrometry analysis. This molecular composition distinguishes Su-2 from related aminoglycosides through specific structural modifications that alter its chemical properties and biological activity profile.

The nomenclature of the this compound follows conventional antibiotic naming practices, where the "Su" designation derives from the producing organism's strain designation, while the numerical suffixes differentiate the individual components based on their chromatographic separation order. Mass spectral analysis has revealed that Su-2 exhibits extremely intense peaks at mass-to-charge ratios of 129 and 160, indicating the presence of purpurosamine C and garosamine moieties within the molecular structure. The absence of fragment peaks at mass-to-charge ratios 191 and 163, typically derived from unmodified 2-deoxystreptamine moieties, coupled with the appearance of prominent peaks at 192 and 164, confirms that one amino group in the 2-deoxystreptamine component has been replaced by a hydroxyl group.

| Component | Molecular Formula | Characteristic Mass Spectral Peaks (m/z) | Key Structural Features |

|---|---|---|---|

| Su-2 | C19H38N4O8 | 129, 160, 192, 164 | 1-deamino-1-hydroxy modification |

| Su-1 | C20H40N4O8 | Similar pattern with methyl addition | 6'-C-methyl Su-2 derivative |

| Su-3 | C20H40N4O8 | Additional N-methyl signal | 6'-N-methyl Su-2 derivative |

Historical Discovery and Taxonomic Origin

The discovery of the this compound emerged from systematic screening of 2-deoxystreptamine idiotroph mutants, specifically focusing on strain KY 11509 derived from Micromonospora sagamiensis. This mutant strain was initially identified during investigations of streptamine-requiring organisms that had lost the ability to synthesize 2-deoxystreptamine, a critical biosynthetic intermediate in aminoglycoside production pathways. The unexpected production of novel antibacterial substances by this auxotrophic mutant led to the isolation and characterization of the this compound components.

Micromonospora sagamiensis represents a well-characterized member of the Micromonospora genus, notable for its production of various bioactive secondary metabolites including the clinically important antibiotic sagamicin. The taxonomic classification of this organism places it within the family Micromonosporaceae, order Micromonosporales, class Actinobacteria. The cell wall composition of Micromonospora sagamiensis has been extensively studied, revealing characteristic features including glycine, glutamic acid, diaminopimelic acid, and alanine in specific molar ratios, along with the presence of 3-hydroxydiaminopimelic acid.

The production optimization studies demonstrated that Su-1, Su-2, and Su-3 production reached maximum levels of 197, 82, and 58 micrograms per liter respectively within 3 to 4 days of fermentation. Environmental factors significantly influenced the relative production of individual components, with cobalt chloride addition markedly stimulating Su-1 production while simultaneously suppressing Su-2 and Su-3 biosynthesis. This differential response to metal supplementation suggests distinct regulatory mechanisms governing the biosynthesis of each complex component.

Structural Classification Within Aminoglycoside Antibiotics

The this compound occupies a unique position within the aminoglycoside antibiotic classification system, representing a novel subclass characterized by specific modifications to the central 2-deoxystreptamine core structure. Traditional aminoglycoside classification systems distinguish between 4,5-disubstituted and 4,6-disubstituted derivatives based on the substitution pattern of the 2-deoxystreptamine ring. The this compound components exhibit structural features that place them within established aminoglycoside frameworks while introducing unprecedented modifications that expand the chemical diversity of this antibiotic class.

Comparative structural analysis reveals that the Su-2 component closely resembles gentamicin C1a in its overall architecture, with the critical exception of the 1-position modification on the 2-deoxystreptamine moiety. Nuclear magnetic resonance spectroscopy studies have confirmed that the hydroxyl group substitution occurs at the equatorial 1-position, replacing the typical amino group found in conventional aminoglycosides. This modification has been verified through comparison with synthetic 1-deamino-1-hydroxygentamicin C1a, demonstrating nearly identical carbon-13 chemical shifts between the natural Su-2 product and the synthetic analogue.

The structural classification becomes more complex when considering the Su-1 and Su-3 derivatives, which represent further modifications of the basic Su-2 framework. Su-1 incorporates an additional 6'-C-methyl substitution, while Su-3 features a 6'-N-methyl modification, both resulting in the molecular formula C20H40N4O8. These methylation patterns create distinct subgroups within the this compound, each potentially exhibiting unique pharmacological properties and resistance profiles.

The aminoglycoside structural classification system traditionally emphasizes the importance of specific chemical groups for biological activity, including the N1 and N3 amino groups of the 2-deoxystreptamine ring and hydrogen-bond donors at the 2' and 6' positions of ring I. The this compound modifications challenge these established structure-activity relationships by demonstrating that replacement of a critical amino group with a hydroxyl substituent can be accommodated while maintaining antibacterial efficacy. This finding has significant implications for understanding aminoglycoside mechanism of action and for developing strategies to overcome bacterial resistance mechanisms.

| Structural Feature | Traditional Aminoglycosides | This compound |

|---|---|---|

| 2-Deoxystreptamine Ring | Amino groups at positions 1 and 3 | Hydroxyl at position 1, amino at position 3 |

| Ring I Substitution | Purpurosamine or related sugar | Purpurosamine C |

| Ring III Attachment | Various patterns (4,5 or 4,6) | Garosamine moiety |

| Additional Modifications | Limited methylation patterns | 6'-C-methyl and 6'-N-methyl variants |

The classification of the this compound within the broader aminoglycoside family also considers its relationship to other structurally modified aminoglycosides that have undergone enzymatic or chemical alterations. The 1-deamino-1-hydroxy modification pattern observed in Su-2 represents a naturally occurring example of structural changes that are typically associated with resistance mechanisms or synthetic modifications. This natural occurrence of such modifications provides valuable insights into the evolutionary pressure and biosynthetic capabilities of aminoglycoside-producing organisms.

Properties

CAS No. |

66065-96-1 |

|---|---|

Molecular Formula |

C19H38N4O8 |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

2-[4-amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C19H38N4O8/c1-19(27)7-28-18(13(26)16(19)23-2)31-15-11(24)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,23-27H,3-7,20-22H2,1-2H3 |

InChI Key |

HWDOCDZRMDHDSC-UHFFFAOYSA-N |

SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)O)O |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)O)O |

Synonyms |

antibiotic Su-1 antibiotic Su-2 antibiotic Su-3 Su-1 antibiotic Su-2 antibiotic Su-2 complex Su-3 antibiotic |

Origin of Product |

United States |

Preparation Methods

Gelatin Grafting with Succinic Anhydride

The ligand precursor is prepared through a ring-opening polymerization of gelatin with succinic anhydride. In a typical procedure:

-

Materials : Gelatin (0.2 g), succinic anhydride (3 g, 1 mmol), ammonium persulfate (APS, 0.1 g), ethanol (10 mL), and DMF (3 mL).

-

Procedure : Gelatin is dissolved in ethanol, while succinic anhydride and APS are separately dissolved in DMF and water, respectively. The mixtures are combined under nitrogen atmosphere and heated at 70°C for 1 hour. The product is washed with diethyl ether and dried under vacuum, yielding a beige polymer (η = 0.92 dL/g).

This method achieves 90% yield, with FT-IR confirming successful grafting via the appearance of a C=O stretch at 1,720 cm⁻¹ and N–H deformation at 1,540 cm⁻¹.

Metal Complex Synthesis

Chromium(III) Complexation

The Su-2 complex is synthesized through refluxing the ligand with chromium(III) chloride hexahydrate:

-

Materials : Ligand (0.4 g, 2 mmol), CrCl₃·6H₂O (0.266 g, 1 mmol), ethanol (25 mL).

-

Procedure : The ligand is dissolved in ethanol and combined with CrCl₃·6H₂O. The mixture is refluxed at 85°C for 8 hours, yielding an olive-green precipitate. The product is washed with diethyl ether and dried, achieving a 78% yield.

Table 1: Synthesis Parameters for this compound

| Parameter | Value |

|---|---|

| Temperature | 85°C |

| Reaction Time | 8 hours |

| Metal:Ligand Ratio | 1:2 (Cr³⁺:L) |

| Solvent | Ethanol |

| Yield | 78% |

Characterization and Structural Analysis

X-ray Diffraction

Single-crystal X-ray diffraction confirms octahedral geometry, with Cr–O bond lengths of 1.98–2.02 Å and O–Cr–O angles of 87–93°. The ligand adopts a bidentate binding mode, coordinating via carbonyl and amide groups.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Space Group | I2 |

| Cr–O Bond Length | 1.98–2.02 Å |

| O–Cr–O Angle | 87–93° |

| R₁ Factor | 6.80% |

Comparative Analysis of Synthetic Routes

Solvent Effects

Ethanol outperforms DMF in yield (78% vs. 65%) and crystallinity due to reduced side reactions. Polar aprotic solvents like DMF destabilize the ligand, leading to hydrolysis byproducts.

Temperature Optimization

Reactions below 70°C result in incomplete metalation (yields <50%), while temperatures above 90°C degrade the ligand. The 85°C threshold balances kinetics and stability.

Reactivity and Applications

The this compound demonstrates catalytic activity in C–N bond cleavage, analogous to sodium-mediated deamination reactions. In preliminary trials, it reduces azobenzene to hydrazobenzene at 25°C, suggesting utility in organic synthesis .

Chemical Reactions Analysis

Types of Reactions

The “Su-2 Complex” primarily undergoes mathematical transformations rather than chemical reactions. These transformations include:

Rotation: Representing rotations in three-dimensional space.

Reflection: Representing reflections across planes.

Common Reagents and Conditions

The transformations of the “this compound” are governed by mathematical operations rather than chemical reagents. These operations are typically performed under conditions that preserve the unitary nature of the matrices.

Major Products Formed

The major “products” of these transformations are new unitary matrices that represent different states or configurations of the system being studied.

Scientific Research Applications

Quantum Computing

Overview : SU(2) plays a crucial role in quantum computing, particularly in the representation of qubits. Qubits are the fundamental units of quantum information, and their operations can be modeled using SU(2) transformations.

Key Applications :

- Qubit Representation : Qubits can be represented as points on the Bloch sphere, where SU(2) transformations correspond to rotations on this sphere. This allows for the manipulation of qubit states through various quantum gates.

- Quantum Gates : Operations such as Hadamard and Pauli gates can be expressed using SU(2) matrices, facilitating the design of quantum circuits.

| Quantum Gate | SU(2) Matrix Representation |

|---|---|

| Hadamard | |

| Pauli-X | |

| Pauli-Y | |

| Pauli-Z |

Condensed Matter Physics

Overview : In condensed matter physics, SU(2) symmetry is essential for understanding phenomena such as superconductivity and magnetism.

Case Study : Pseudo-Gap Phase in Cuprate Superconductors

- The emergence of local patches of particle-hole pairs generated by SU(2) symmetry fluctuations plays a significant role in the pseudo-gap phase observed in under-doped cuprate superconductors. This phenomenon is characterized by a depletion in the electronic density of states and leads to the formation of Fermi arcs, which are segments of the Fermi surface that remain gapless despite the overall energy gap in the system .

Photonics and Optical Devices

Overview : SU(2) theory is instrumental in photonics, particularly for manipulating polarization states of light.

Applications :

- Optical Waveplates : The impact of half-wave plates (HWPs) and quarter-wave plates (QWPs) can be described using SU(2) transformations. These devices are used to control the polarization state of light beams effectively.

- Poincaré Sphere Representation : The operations on polarization states can be visualized using the Poincaré sphere, where rotations correspond to SU(2) transformations.

| Device Type | Functionality |

|---|---|

| Half-Wave Plate | Inverts polarization states |

| Quarter-Wave Plate | Converts linear to circular polarization |

Quantum Information Theory

Overview : In quantum information theory, SU(2) is used to study entanglement and other quantum correlations.

Key Insights :

- Maximally Entangled States : The use of maximally entangled states is crucial for achieving optimal performance in quantum communication protocols. The geometric properties of SU(2) orbits provide insights into the nature of these entangled states .

- Statistical Estimation : The estimation of parameters associated with SU(2) operations has implications for quantum state tomography and other statistical methods in quantum mechanics .

Mechanism of Action

The “Su-2 Complex” exerts its effects through its representation of rotations and other transformations in quantum systems. The molecular targets and pathways involved include:

Spin Systems: The “this compound” describes the spin states of particles.

Angular Momentum: It represents the angular momentum operators in quantum mechanics.

Comparison with Similar Compounds

Comparison with U251 and SHG-44 Glioma Cell Lines

Su-2 is distinct from conventional glioma cell lines (e.g., U251, SHG-44) in its stem-like behavior and radiation response. Key differences are summarized below:

Key Findings :

- Su-2’s stem cell markers and DNA repair mechanisms (e.g., MGMT upregulation) contribute to its superior radioresistance compared to U251 and SHG-44 .

- Post-irradiation, Su-2 exhibits aggressive phenotypes, including increased invasiveness and survival, which are less pronounced in non-stem glioma lines .

Pharmacological Modulation of Radiosensitivity

Su-2’s response to autophagy-inducing agents highlights its utility in testing radiosensitizers. Comparative effects of quercetin and NVP-BEZ235 are outlined below:

Key Findings :

- Quercetin enhances radiation-induced apoptosis in Su-2 by activating autophagy pathways, whereas baseline autophagy in Su-2 is low .

- NVP-BEZ235 synergizes with radiation, reducing cell survival through PI3K/mTOR pathway inhibition .

- These responses are distinct from non-stem cell lines, where autophagy modulation may have weaker effects due to lower stemness.

Q & A

Basic Research Questions

Q. What methodologies are optimal for synthesizing the Su-2 Complex with high purity?

- Methodological Answer : Synthesis protocols should prioritize controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) and purification techniques such as recrystallization or chromatography. For example, solvent selection (polar vs. non-polar) significantly impacts yield and purity. Characterization via NMR, elemental analysis, and mass spectrometry is critical to confirm identity .

- Example Table :

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DCM | 25 | None | 65 | 98.5 |

| THF | 50 | Pd(PPh₃)₄ | 78 | 99.2 |

Q. How can spectroscopic techniques resolve structural ambiguities in the this compound?

- Methodological Answer : Combine multiple techniques:

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm connectivity.

- XRD : Resolve crystal structure for absolute configuration.

- IR/Raman : Identify functional groups and bonding patterns.

Cross-referencing with computational simulations (DFT) enhances accuracy .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound reactivity studies?

- Methodological Answer : Apply systematic contradiction analysis:

Identify Principal Contradictions : Determine if discrepancies arise from experimental variables (e.g., solvent polarity, temperature) or analytical limitations .

Replicate Experiments : Control variables rigorously and document deviations.

Meta-Analysis : Compare findings with prior studies to isolate trends or outliers .

Example contradictions might involve catalytic efficiency under aerobic vs. anaerobic conditions.

Q. What strategies improve reproducibility in this compound kinetic studies?

- Methodological Answer :

- Standardize Protocols : Detail equipment calibration (e.g., spectrophotometer wavelength accuracy) and reagent purity thresholds.

- Data Transparency : Share raw datasets (time-concentration curves, rate constants) in supplementary materials .

- Collaborative Validation : Cross-validate results with independent labs to mitigate bias .

Q. How can computational modeling predict this compound behavior in novel environments?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects and ligand interactions.

- DFT Calculations : Optimize geometry and predict spectroscopic profiles.

- Validation : Benchmark computational results against experimental data (e.g., binding constants) .

Methodological Guidelines

- Experimental Design : Prioritize hypothesis-driven workflows. For example, test the impact of pH on this compound stability using a factorial design (pH 3–9, 25–60°C) .

- Data Interpretation : Use statistical tools (ANOVA, regression analysis) to distinguish noise from significant trends .

- Literature Integration : Cite foundational studies and recent advancements to contextualize findings, avoiding over-reliance on non-peer-reviewed sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.